molecular formula C10H13NO3 B1676540 Metyrosine CAS No. 672-87-7

Metyrosine

货号: B1676540
CAS 编号: 672-87-7
分子量: 195.21 g/mol
InChI 键: NHTGHBARYWONDQ-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

甲基酪氨酸可以通过多种方法合成。 一种常见的合成路线是酪氨酸与甲基碘在碱性条件下反应,在α-位引入甲基 . 反应条件通常包括在溶剂中使用水性酸,在足以促进反应的温度下进行 .

工业生产方法

甲基酪氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 在质量控制过程中,通常使用高效液相色谱 (HPLC) 和质谱 (MS) 等先进技术 .

化学反应分析

反应类型

甲基酪氨酸经历多种类型的化学反应,包括:

    氧化: 甲基酪氨酸可以被氧化形成相应的醌。

    还原: 还原反应可以将甲基酪氨酸转化为相应的醇。

    取代: 甲基酪氨酸可以发生取代反应,尤其是在羟基上。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如硼氢化钠用于还原)以及各种亲核试剂用于取代反应 .

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,甲基酪氨酸的氧化可以生成醌,而还原可以生成醇 .

科学研究应用

Clinical Applications

1. Treatment of Pheochromocytoma and Paraganglioma

Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with this compound:

  • A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .
  • Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .

2. Management of Hypertensive Crises

This compound is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .

Research Applications

1. Investigating Catecholamine Depletion Effects

Beyond its clinical use, this compound serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .

2. Antioxidant Properties

Recent investigations have highlighted this compound's potential antioxidant properties. Research conducted on animal models has shown that this compound can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .

Case Studies

Several case studies illustrate the versatility of this compound:

  • Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with this compound, indicating its potential role in psychiatric disorders .
  • Gastric Protection: In a study on rats, this compound administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .

Summary Table of this compound Applications

ApplicationDescriptionEvidence/Case Studies
Pheochromocytoma ManagementReduces catecholamine synthesis; alleviates hypertension and related symptoms61.5% symptom improvement in clinical studies; normalization of urinary catecholamines
Hypertensive CrisesStabilizes blood pressure preoperatively in high-risk surgical patientsEffective within days; reduces hypertensive episodes
Psychosis TreatmentPotential alternative for treatment-resistant psychosisSignificant improvement noted in case studies
Antioxidant PropertiesProtects against oxidative gastric damageDemonstrated protective effects in animal models

相似化合物的比较

生物活性

Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.

This compound functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .

Clinical Applications

This compound is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:

  • Reduction in Blood Pressure : this compound administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .
  • Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .

Case Studies

  • Study on Endocrinological Changes :
    • A cohort study involving ten patients with pheochromocytoma demonstrated that after this compound treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .
  • Oxidative Stress and Inflammation :
    • A recent experimental study indicated that this compound protects ovarian tissue from ischemia-reperfusion injury by reducing oxidative stress markers like malondialdehyde (MDA) and enhancing antioxidant enzyme activities like superoxide dismutase (SOD) .

Table 1: Effects of this compound on Catecholamine Levels and Blood Pressure

ParameterBefore TreatmentAfter Treatmentp-value
Urinary Catecholamines (mg/24h)350 ± 50120 ± 30<0.001
Systolic Blood Pressure (mmHg)180 ± 10140 ± 8<0.01
Diastolic Blood Pressure (mmHg)110 ± 585 ± 4<0.01

Table 2: Biochemical Markers of Oxidative Stress

MarkerControl GroupThis compound Groupp-value
MDA (nmol/g tissue)15.2 ± 1.58.7 ± 1.2<0.05
tGSH (µmol/g tissue)5.6 ± 0.57.8 ± 0.6<0.01
SOD Activity (U/mg protein)3.4 ± 0.45.1 ± 0.3<0.01

Summary of Findings

The biological activity of this compound reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:

  • Antioxidant Properties : this compound exhibits protective effects against oxidative damage in various tissues .
  • Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .
  • Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .

常见问题

Basic Research Questions

Q. What are the primary biochemical mechanisms through which metyrosine exerts its therapeutic effects in catecholamine-excess conditions?

this compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, reducing dopamine, norepinephrine, and epinephrine production. This mechanism is critical in managing pheochromocytoma and paraganglioma (PPGL) by mitigating perioperative catecholamine surges. Experimental validation involves measuring urinary catecholamine metabolites (e.g., vanillylmandelic acid) and plasma catecholamine levels pre- and post-treatment .

Q. How should preclinical studies evaluate this compound’s efficacy in ischemia-reperfusion (I/R) injury models?

Standard protocols involve rodent models (e.g., rats) subjected to controlled vascular occlusion (e.g., 1-hour ischemia followed by 3-hour reperfusion). This compound (50 mg/kg) is administered pre-ischemia. Biochemical endpoints include oxidative stress markers (malondialdehyde [MDA], superoxide dismutase [SOD], total glutathione [tGSH]) and inflammatory mediators (cyclooxygenase-2 [COX-2], myeloperoxidase [MPO]). Histopathological scoring for tissue necrosis, edema, and leukocyte infiltration validates findings .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in clinical trials?

Linear mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are recommended for dose-ranging studies. Covariates like baseline catecholamine levels, tumor size, and concurrent therapies (alpha/beta-blockers) should be included. Power analysis ensures adequate sample size to detect clinically meaningful reductions in systolic blood pressure or catecholamine excretion .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue-specific I/R models?

Discrepancies (e.g., stronger antioxidant effects in ovarian vs. gastric I/R models) may stem from tissue-specific redox environments or differential expression of tyrosine hydroxylase. Comparative studies should standardize ischemia duration, reperfusion protocols, and biomarker panels. Meta-regression of pooled data from multiple models can identify moderating variables .

Q. What methodological considerations are critical when integrating this compound into multimodal perioperative management for PPGL resection?

Key factors include:

  • Timing : Initiate this compound 7–14 days preoperatively to achieve steady-state catecholamine suppression.
  • Combination therapy : Use with alpha-adrenergic blockers (e.g., phenoxybenzamine) to prevent rebound hypertension. Beta-blockers should follow alpha-blockade to avoid unopposed vasoconstriction.
  • Monitoring : Continuous hemodynamic tracking during tumor manipulation and postoperative catecholamine withdrawal syndrome assessment. Clinical trials should report intraoperative hemodynamic instability events (e.g., hypertensive crises) and correlate them with preoperative catecholamine levels .

Q. What experimental designs are optimal for studying this compound’s long-term safety in chronic PPGL management?

Prospective cohort studies with ≥12-month follow-up should assess:

  • Adverse effects : Sedation, extrapyramidal symptoms, and renal function (this compound is renally excreted).
  • Biochemical escape : Periodic 24-hour urinary metanephrines to detect catecholamine synthesis recovery.
  • Quality of life : Validated tools (e.g., EQ-5D) to evaluate fatigue and psychiatric symptoms. Survival analysis (Kaplan-Meier curves) can compare outcomes between this compound and traditional therapies .

Q. Methodological Guidance

Q. How should researchers standardize assays for this compound’s enantiomeric purity in pharmacokinetic studies?

Use validated HPLC methods with chiral columns (e.g., Kromasil C4-L26 packing) and USP reference standards (e.g., this compound R-Enantiomer RS). Retention time (~28 minutes) and peak area ratios ensure precision. Limit tests should enforce ≤0.1% R-enantiomer impurity to comply with pharmacopeial guidelines .

Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s off-label uses?

Apply PRISMA guidelines with PICO criteria:

  • Population : Patients with non-PPGL conditions (e.g., schizophrenia, Tourette’s syndrome).
  • Intervention : this compound dosing regimens.
  • Comparison : Placebo or standard care.
  • Outcomes : Symptom severity scales, adverse events. Exclude non-peer-reviewed sources and aggregate data using random-effects models to address heterogeneity .

Q. How can translational studies bridge gaps between preclinical antioxidant findings and clinical applications?

  • Mechanistic overlap : Confirm this compound’s ROS-scavenging effects in human cell lines (e.g., endothelial cells under hypoxia-reoxygenation).
  • Dose extrapolation : Allometric scaling from rodent models to human-equivalent doses (e.g., 250–500 mg QID).
  • Biomarker validation : Correlate tissue SOD/MDA levels with non-invasive biomarkers (e.g., serum 8-OHdG for oxidative DNA damage) .

Q. Data Reporting Standards

Q. What metadata is essential for reproducibility in this compound-related studies?

Include:

  • Chemical identifiers : CAS number (672-87-7), IUPAC name (α-methyl-L-tyrosine).
  • Experimental protocols : IRB/animal ethics approvals, randomization methods, blinding procedures.
  • Raw data : HPLC chromatograms, catecholamine assay calibration curves, histological images.
    Follow Beilstein Journal of Organic Chemistry guidelines for supplementary material submission (e.g., .cif files for crystallography) .

属性

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023315
Record name Metyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble, 2.48e+00 g/L
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

672-87-7
Record name Metyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metyrosine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metirosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

312.5 °C
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Metyrosine
Metyrosine
Metyrosine
Metyrosine
Metyrosine
Metyrosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。